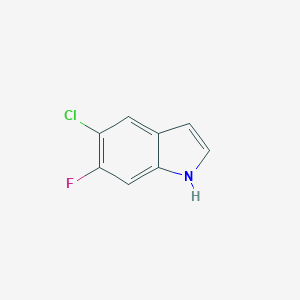
5-Chlor-6-Fluor-1H-Indol
Übersicht
Beschreibung
5-chloro-6-fluoro-1H-indole: is a heterocyclic aromatic organic compound that belongs to the indole family Indoles are significant due to their presence in various natural products and pharmaceuticals
Wissenschaftliche Forschungsanwendungen
Chemistry: 5-chloro-6-fluoro-1H-indole is used as a building block in organic synthesis, enabling the creation of more complex molecules for research and development.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Its ability to interact with biological targets makes it a candidate for drug discovery.
Medicine: Research into 5-chloro-6-fluoro-1H-indole includes its potential use in developing new pharmaceuticals. Its unique chemical structure allows for the exploration of novel therapeutic agents.
Industry: In the industrial sector, 5-chloro-6-fluoro-1H-indole is used in the synthesis of dyes, pigments, and other specialty chemicals. Its reactivity and stability make it suitable for various manufacturing processes.
Safety and Hazards
Wirkmechanismus
Target of Action
5-Chloro-6-fluoro-1H-indole primarily targets enzymes and receptors involved in various biological processes. Indole derivatives, including this compound, often exhibit high affinity for multiple receptors, such as serotonin receptors, which play crucial roles in neurotransmission, mood regulation, and other physiological functions .
Mode of Action
The compound interacts with its targets through binding to specific sites on the enzymes or receptors. This binding can inhibit or modulate the activity of these targets, leading to changes in cellular signaling pathways. For instance, binding to serotonin receptors can alter neurotransmitter release and uptake, impacting mood and behavior .
Biochemical Pathways
5-Chloro-6-fluoro-1H-indole affects several biochemical pathways, including those involved in neurotransmission, inflammation, and cell proliferation. By modulating receptor activity, it can influence downstream signaling cascades such as the cyclic AMP (cAMP) pathway, which is critical for various cellular responses .
Pharmacokinetics
The pharmacokinetics of 5-chloro-6-fluoro-1H-indole involve its absorption, distribution, metabolism, and excretion (ADME). The compound is likely absorbed through the gastrointestinal tract and distributed throughout the body, reaching its target sites. Metabolism typically occurs in the liver, where it is transformed into active or inactive metabolites. Excretion is primarily via the kidneys .
Result of Action
At the molecular level, the action of 5-chloro-6-fluoro-1H-indole results in the modulation of receptor activity, leading to altered cellular responses. This can manifest as changes in neurotransmitter levels, reduced inflammation, or inhibited cell proliferation. These effects can have therapeutic implications for conditions such as depression, inflammation, and cancer .
Action Environment
Environmental factors such as pH, temperature, and the presence of other chemicals can influence the efficacy and stability of 5-chloro-6-fluoro-1H-indole. For example, extreme pH levels can affect the compound’s stability, while temperature variations can impact its absorption and metabolism. Additionally, interactions with other drugs or dietary components can alter its pharmacokinetic profile and therapeutic effectiveness .
: A brief review of the biological potential of indole derivatives
Biochemische Analyse
Biochemical Properties
5-Chloro-6-fluoro-1H-indole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including 5-chloro-6-fluoro-1H-indole, have been shown to inhibit certain enzymes involved in viral replication, thereby exhibiting antiviral properties . Additionally, this compound may interact with proteins involved in cell signaling pathways, modulating their activity and affecting downstream biological processes.
Cellular Effects
The effects of 5-chloro-6-fluoro-1H-indole on various cell types and cellular processes are profound. This compound can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the expression of genes involved in cell proliferation and apoptosis, thereby influencing cancer cell growth and survival . Moreover, 5-chloro-6-fluoro-1H-indole may impact cellular metabolism by altering the activity of metabolic enzymes and pathways.
Molecular Mechanism
The molecular mechanism of action of 5-chloro-6-fluoro-1H-indole involves its interaction with specific biomolecules, leading to various biological effects. This compound can bind to enzymes and proteins, either inhibiting or activating their activity. For instance, indole derivatives have been shown to inhibit viral enzymes, thereby preventing viral replication . Additionally, 5-chloro-6-fluoro-1H-indole may modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-chloro-6-fluoro-1H-indole may change over time due to factors such as stability and degradation. Studies have shown that indole derivatives can be stable under certain conditions but may degrade over time, leading to a decrease in their biological activity . Long-term exposure to 5-chloro-6-fluoro-1H-indole in in vitro or in vivo studies may result in changes in cellular function, including alterations in cell proliferation and apoptosis.
Dosage Effects in Animal Models
The effects of 5-chloro-6-fluoro-1H-indole vary with different dosages in animal models. At low doses, this compound may exhibit beneficial effects, such as antiviral or anticancer activity . At high doses, 5-chloro-6-fluoro-1H-indole may cause toxic or adverse effects, including cytotoxicity and organ damage. Threshold effects have been observed, where a certain dosage is required to achieve the desired biological effect without causing toxicity.
Metabolic Pathways
5-Chloro-6-fluoro-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors that modulate its activity and function. This compound may be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites with different biological activities . Additionally, 5-chloro-6-fluoro-1H-indole may affect metabolic flux and metabolite levels, influencing cellular metabolism and energy production.
Transport and Distribution
The transport and distribution of 5-chloro-6-fluoro-1H-indole within cells and tissues are critical for its biological activity. This compound may interact with transporters and binding proteins that facilitate its uptake and distribution within the cell . The localization and accumulation of 5-chloro-6-fluoro-1H-indole in specific tissues or cellular compartments can influence its activity and function.
Subcellular Localization
The subcellular localization of 5-chloro-6-fluoro-1H-indole is essential for its biological effects. This compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . The localization of 5-chloro-6-fluoro-1H-indole in specific subcellular regions can affect its activity and interactions with other biomolecules, influencing cellular function and metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-chloro-6-fluoro-1H-indole typically involves the halogenation of indole derivatives. One common method is the electrophilic aromatic substitution reaction, where indole is treated with chlorinating and fluorinating agents under controlled conditions. For instance, the reaction of 5-chloroindole with a fluorinating agent such as N-fluorobenzenesulfonimide can yield 5-chloro-6-fluoro-1H-indole.
Industrial Production Methods: Industrial production of 5-chloro-6-fluoro-1H-indole may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance yield and purity, making the process more efficient for commercial applications.
Analyse Chemischer Reaktionen
Types of Reactions: 5-chloro-6-fluoro-1H-indole undergoes various chemical reactions, including:
Electrophilic Substitution: The presence of electron-withdrawing groups like chlorine and fluorine makes the indole ring more reactive towards electrophiles.
Nucleophilic Substitution: The halogen atoms can be replaced by nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Common Reagents and Conditions:
Electrophilic Substitution: Reagents like chlorinating agents (e.g., thionyl chloride) and fluorinating agents (e.g., N-fluorobenzenesulfonimide) are commonly used.
Nucleophilic Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride are used.
Major Products Formed:
Substitution Reactions: Products include various substituted indoles depending on the nucleophile used.
Redox Reactions: Products vary based on the specific oxidation or reduction process applied.
Vergleich Mit ähnlichen Verbindungen
5-chloro-1H-indole: Lacks the fluorine atom, which may result in different reactivity and biological activity.
6-fluoro-1H-indole:
5-bromo-6-fluoro-1H-indole: Substitution of chlorine with bromine can lead to variations in reactivity and biological effects.
Uniqueness: 5-chloro-6-fluoro-1H-indole is unique due to the combined presence of both chlorine and fluorine atoms on the indole ring. This dual substitution enhances its chemical reactivity and potential for diverse applications in scientific research and industry.
Eigenschaften
IUPAC Name |
5-chloro-6-fluoro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClFN/c9-6-3-5-1-2-11-8(5)4-7(6)10/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXFLPDYKOWHEJF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC2=CC(=C(C=C21)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00378610 | |
| Record name | 5-chloro-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
169674-57-1 | |
| Record name | 5-chloro-6-fluoro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00378610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-6-fluoro-1H-indole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
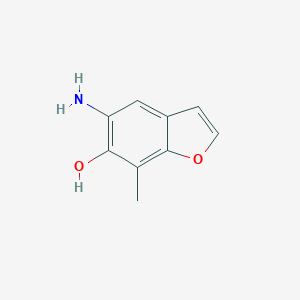
![5-methyl-11-sulfanylidene-1,3-diazatricyclo[6.3.1.04,12]dodeca-2,4,6,8(12),9-pentaene-2-carbonitrile](/img/structure/B65866.png)
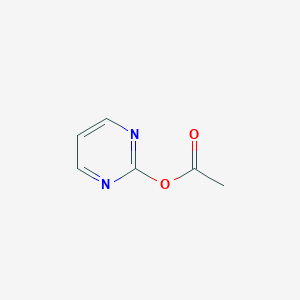
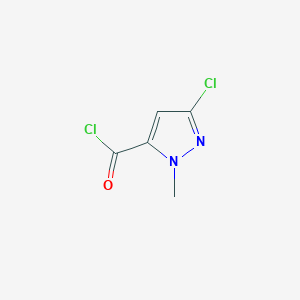
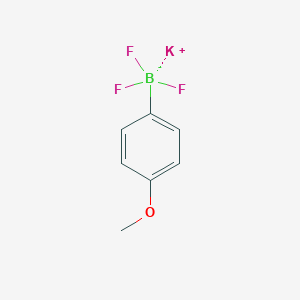
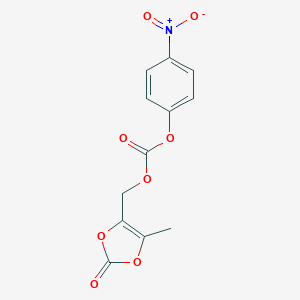
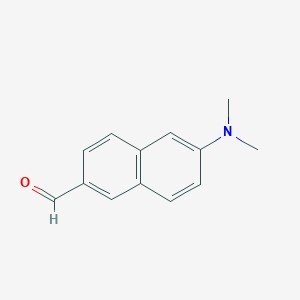

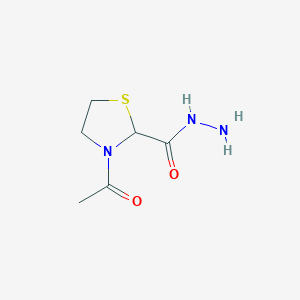
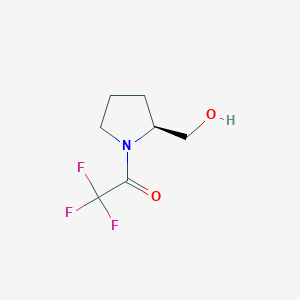
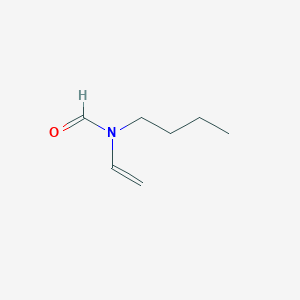
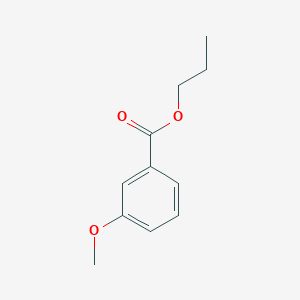
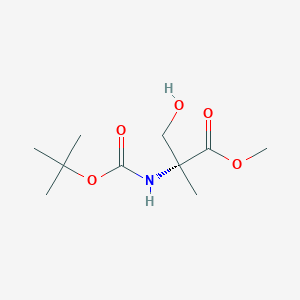
![(Z)-3-amino-1-[(2S)-1-methylpyrrolidin-2-yl]but-2-en-1-one](/img/structure/B65906.png)
